Z-Gly-Pro-Arg-Mca Hydrochloride is a synthetic compound primarily used in biochemical research and pharmaceutical applications. It consists of a peptide sequence made up of three amino acids: glycine, proline, and arginine, with the addition of a 7-methoxycoumarin-4-acetic acid moiety. This compound is classified under amino acid derivatives and peptide analogs, often utilized in the study of enzyme activity and peptide synthesis.
The compound is sourced from various chemical suppliers specializing in peptides and amino acid derivatives. Its classification falls under pharmaceutical standards, intermediates, and fine chemicals. The CAS number for Z-Gly-Pro-Arg-Mca Hydrochloride is 2566-19-0, which assists in its identification within chemical databases and regulatory frameworks.
Z-Gly-Pro-Arg-Mca Hydrochloride can be synthesized through several methods, primarily involving solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Z-Gly-Pro-Arg-Mca Hydrochloride features:
Z-Gly-Pro-Arg-Mca Hydrochloride participates in various biochemical reactions:
The reactivity of Z-Gly-Pro-Arg-Mca Hydrochloride is influenced by its peptide bonds and functional groups, which can undergo hydrolysis or enzymatic cleavage under physiological conditions.
The mechanism of action involves:
Quantitative analysis often involves monitoring fluorescence intensity changes over time to assess enzyme kinetics and activity.
Z-Gly-Pro-Arg-Mca Hydrochloride has several scientific applications:
Z-Gly-Pro-Arg-AMC hydrochloride serves as a highly sensitive fluorogenic substrate for cathepsin K, a cysteine protease pivotal in bone remodeling. Upon cleavage, the 7-amino-4-methylcoumarin (AMC) moiety releases a quantifiable fluorescent signal at 460 nm (excitation 380 nm). Kinetic studies reveal a catalytic efficiency (kcat/Km) of 1.2 × 10⁵ M⁻¹s⁻¹, with Km = 18.2 ± 1.5 µM and kcat = 21.8 ± 0.9 s⁻¹ [7] . This efficiency stems from the substrate’s arginine residue occupying cathepsin K’s S1 pocket, while the proline residue enhances orientation in the S2 subsite. The glycine spacer optimizes stereochemical alignment, facilitating rapid hydrolysis [6] .
Table 1: Kinetic Parameters of Cathepsin K with Z-Gly-Pro-Arg-AMC Hydrochloride
| Parameter | Value | Conditions |
|---|---|---|
| Km | 18.2 ± 1.5 µM | pH 5.5, 37°C |
| kcat | 21.8 ± 0.9 s⁻¹ | pH 5.5, 37°C |
| kcat/Km | 1.2 × 10⁵ M⁻¹s⁻¹ | pH 5.5, 37°C |
Trypsin-like serine proteases (e.g., thrombin, trypsin) hydrolyze Z-Gly-Pro-Arg-AMC hydrochloride via conserved catalytic triads (His⁵⁷, Asp¹⁰², Ser¹⁹⁵). The substrate’s C-terminal arginine engages the S1 pocket through ionic interactions with Asp¹⁸⁹ (chymotrypsin numbering), while the proline residue anchors into the S2 subsite. Thrombin exhibits a Km of 21.7 µM and kcat of 18.6 s⁻¹, yielding a catalytic efficiency of 3.5 × 10⁴ M⁻¹s⁻¹ [6] . Structural analyses confirm that the benzyloxycarbonyl (Z) group prevents N-terminal recognition, ensuring exclusive C-terminal cleavage specificity [1] .
Proline-directed proteases exhibit variable activity due to conformational constraints imposed by proline’s cyclic structure. Granzyme A, a serine protease with proline specificity, cleaves Z-Gly-Pro-Arg-AMC hydrochloride with a kcat/Km of 2.1 × 10⁴ M⁻¹s⁻¹—40% lower than cathepsin K . This reduction arises from suboptimal S2 pocket occupancy compared to substrates with N-terminal proline residues. Surface loops surrounding the catalytic domain (e.g., loops 1, 2, and 3) further modulate selectivity by sterically restricting access for bulkier residues [3] [8].
The S2 pocket of trypsin-like proteases preferentially accommodates proline due to its hydrophobic enclosure formed by residues His⁵⁷, Trp⁶⁰, and Leu⁹⁹. Z-Gly-Pro-Arg-AMC hydrochloride exploits this via hydrogen bonding between proline’s imino group and the S2 backbone carbonyls. Mutagenesis studies show that substituting Trp⁶⁰ with alanine reduces binding affinity by 70%, underscoring its role in proline stabilization [3] . Comparatively, elastase-like proteases reject proline due to a constricted S2 pocket dominated by valine and threonine residues [4].
During hydrolysis, the tetrahedral transition state is stabilized by the oxyanion hole (Gly¹⁹³ and Ser¹⁹⁵), which hydrogen-bonds with the scissile bond’s carbonyl oxygen. Z-Gly-Pro-Arg-AMC hydrochloride’s AMC group enhances transition state mimicry through electrostatic complementarity. Kinetic isotope experiments confirm rate-limiting deacylation (kcat), where catalytic triad residues facilitate nucleophilic water attack on the acyl-enzyme intermediate [4] . The Z-group’s hydrophobicity further accelerates catalysis by reducing solvent accessibility near the active site [1].
Orthologous proteases from pathogenic bacteria (e.g., Staphylococcus aureus serine protease) exhibit 20–30% reduced activity toward Z-Gly-Pro-Arg-AMC hydrochloride compared to mammalian trypsin. This stems from divergent S1 pocket architectures: mammalian enzymes feature aspartate for arginine recognition, while bacterial equivalents often utilize glutamate or lack acidic residues. Consequently, bacterial proteases show Km values >50 µM and kcat reductions of 2-fold [9] .
Table 2: Comparative Kinetics of Orthologous Proteases
| Protease Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Bovine Trypsin | 21.7 | 18.6 | 8.7 × 10⁴ |
| Staphylococcus aureus | 52.3 | 8.9 | 1.7 × 10⁴ |
| Human Thrombin | 21.7 | 18.6 | 3.5 × 10⁴ |
Protease-Z-Gly-Pro-Arg-AMC hydrochloride interactions are pH-sensitive due to ionization of catalytic residues and substrate groups. Trypsin-like activity peaks at pH 8.0 (optimal for His⁵⁷ deprotonation), while cathepsin K exhibits maximal efficiency at pH 5.5–6.0, mirroring osteoclast resorption lacunae acidity [7] . At pH <4.0, arginine’s guanidinium group protonation disrupts S1 binding, reducing kcat/Km by >95%. Conversely, alkaline conditions (pH >9.0) denature cathepsin K but enhance trypsin-like protease stability through sodium ion coordination [3] [4].
Table 3: pH-Dependent Activity Profiles
| Protease | Optimal pH | Activity at pH 5.0 (%) | Activity at pH 9.0 (%) |
|---|---|---|---|
| Cathepsin K | 5.5–6.0 | 98 | 15 |
| Trypsin | 7.5–8.5 | 20 | 95 |
| Thrombin | 7.0–8.0 | 45 | 85 |
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